N-Acetyl-N-(1-aminopropan-2-yl)acetamide
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Overview
Description
N-Acetyl-N-(1-aminopropan-2-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2. It is a derivative of acetamide and is known for its applications in various scientific fields. The compound is characterized by its unique structure, which includes an acetyl group and an aminopropyl group attached to the acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(1-aminopropan-2-yl)acetamide typically involves the reaction of acetic anhydride with 1-aminopropan-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Acetic Anhydride+1-Aminopropan-2-ylamine→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-(1-aminopropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetyl and aminopropyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
N-Acetyl-N-(1-aminopropan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-N-(1-aminopropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-(1-aminopropyl)acetamide
- N-Acetyl-N-(2-aminopropyl)acetamide
- N-Acetyl-N-(1-aminobutan-2-yl)acetamide
Uniqueness
N-Acetyl-N-(1-aminopropan-2-yl)acetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles, making it valuable for specific research and industrial applications.
Properties
CAS No. |
94514-08-6 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-acetyl-N-(1-aminopropan-2-yl)acetamide |
InChI |
InChI=1S/C7H14N2O2/c1-5(4-8)9(6(2)10)7(3)11/h5H,4,8H2,1-3H3 |
InChI Key |
JUTIJTWMBMFQRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
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